N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is a chemical compound that has been studied for its potential biological applications . It is an impurity of Apremilast, an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide derivatives is achieved by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . This process is performed under catalyst-free conditions using water as an eco-friendly solvent . The reactions involve simple work-up and yield high results .Molecular Structure Analysis
The molecular structure of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is confirmed by 1H NMR, 13C NMR, and MS . For instance, N-(2-(3-nitrophenyl)-1,3-dioxoisoindolin-4-yl)acetamide (6l) has an IR (KBr) of 1731 cm-1 (strong, sharp, -HN-CO-) and 1652 cm-1 (strong, broad, -CO- of amide carbonyl group). Its 1H-NMR (DMSO d6, 500 MHz) is δ (ppm)=2.22 (s, 3H, -CH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide derivatives are carried out under catalyst-free conditions using water as a solvent . The reactions involve simple work-up and yield high results .Applications De Recherche Scientifique
- The compound’s green and eco-friendly synthesis is noteworthy. Researchers have developed a method for its preparation by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic, aromatic, and heterocyclic amines under catalyst-free conditions, using water as a solvent .
- While more research is needed, these derivatives have been identified as a potential class of chemicals for further investigation as new anticancer entities .
- Phthalimide derivatives, to which this compound belongs, exhibit various pharmacological properties, including anti-inflammatory, antimycobacterial, analgesic, and anticonvulsant effects .
Synthesis and Green Chemistry
Biological Evaluation
Anticancer Potential
Pharmacological Properties
Immunomodulation and Angiogenesis Inhibition
Mécanisme D'action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide interacts with the NUDT5 enzyme at a molecular level . The compound NPD-12, a derivative of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide with the NUDT5 enzyme blocks hormone signaling in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of cancer cells .
Pharmacokinetics
The compound’s cytotoxicity against mcf7 cells has been evaluated, with some derivatives showing significant activity .
Result of Action
The result of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide’s action is the inhibition of cell proliferation in MCF7 cells . Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against the MCF7 cells .
Action Environment
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide derivatives was performed in water as an environmentally friendly solvent . The reactions involved simple work-up with high yields . .
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-10-5-7-11(8-6-10)25(23,24)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVZJFOLFRGNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-2-tosylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.